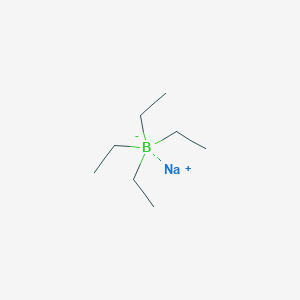
Tin(IV) oxide
Overview
Description
Tin(IV) oxide, also known as tin dioxide or stannic oxide, is an inorganic compound with the chemical formula SnO2. It is a white powder that is insoluble in water, but soluble in acids and alkalis. This compound has many uses, including as a catalyst, an oxidizing agent, and an electrical conductor. It is also used in the manufacture of glass, ceramics, and enamels.
Scientific Research Applications
Semiconductor Material for Chemical Sensing : Tin(IV) oxide is a promising semiconductor material used in chemical sensing due to its leading-edge properties. It is specifically employed in the growth of thin films via metal–organic chemical vapor deposition (MOCVD) for this purpose (Zanders et al., 2018).
Gas Sensor Material and Oxidation Catalyst : It is utilized as a solid-state gas sensor material and an oxidation catalyst. The study of its physical and chemical properties, particularly focusing on single crystal surfaces, is crucial for these applications (Batzill & Diebold, 2005).
Nano Medicine : this compound has applications in nano medicine, where eco-friendly methods are explored for synthesizing nano composites from tin metal for use in treating a range of infectious diseases (Sudhaparimala, Gnanamani & Mandal, 2014).
Nanoparticle Synthesis : The green synthesis of tin oxide nanoparticles using biological entities like plant extracts and bacteria is a significant area of study. These nanoparticles have potential applications across various fields, though industrial-scale production remains challenging (Gebreslassie & Gebretnsae, 2021).
Photocatalytic Applications : this compound is explored for photocatalytic applications, such as treating chromium(VI)-containing wastewater. Its combination with materials like graphene oxide has shown increased photocatalytic activity (Han et al., 2017).
Carbon Monoxide Sensors : Its electrical properties make this compound an excellent material for detecting low levels of carbon monoxide. Studies have focused on the relationship between surface adsorption phenomena and changes in the bulk oxide's electrical properties (Harrison & Willett, 1988).
Nanomaterial Synthesis for Optoelectronics : Tin oxide nanostructures are important for optoelectronic devices due to their electrical and optical properties. They have been used in the fabrication of nanobelt arrays on iron foil for photocatalytic degradation of pollutants (Lei et al., 2017).
Cosmetic Applications : this compound is used in cosmetics as an abrasive, bulking, and opacifying agent. Its safety and non-percutaneous absorption make it suitable for use in cosmetic products (Johnson et al., 2014).
Solar Cell Systems : It is used in the sol–gel method for the fabrication of transparent conducting thin films, which are crucial for solar cell systems (Seung-Chul Lee et al., 2003).
Mechanism of Action
Target of Action
Tin(IV) oxide, also known as stannic oxide, is an inorganic compound with the formula SnO2 . It is an n-type semiconducting material with good stability . It is widely used for transparent electrodes, displays and photoelectron parts of heterostructure solar cells, and rechargeable Li-batteries, as a catalyst for oxidation of organic compounds, and as a gas sensor .
Mode of Action
This compound interacts with its targets through its physicochemical properties. It has a tetragonal rutile structure, with tin atoms located in the center and surrounded by six oxygen atoms placed in the corners of an almost regular octahedron . This structure allows it to interact with other substances in various ways. For example, it reacts with acids to produce stannic salts, such as tin (IV) chloride with hydrochloric acid . It also reacts with strong bases to make stannites .
Biochemical Pathways
For instance, it can act as a catalyst for oxidation of organic compounds . The exact biochemical pathways affected would depend on the specific context of its use.
Pharmacokinetics
This compound is insoluble in water but is amphoteric, dissolving in molten alkalis to form stannates . It can also dissolve in hydrochloric acid and concentrated sulfuric acid . These properties could influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The molecular and cellular effects of this compound’s action depend on its application. For instance, in the context of gas sensors, this compound can exhibit great sensitivity . In the presence of certain gases, the electrical resistance of this compound changes, allowing the detection of those gases .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the synthesis method and its parameters have a significant effect on the properties of the obtained SnO2 powders . The type of reaction medium significantly affects structural and adsorption characteristics of samples . Furthermore, the temperature can affect the bandgap energies of this compound samples .
Future Directions
Tin(IV) oxide has received considerable attention due to the possibility of creating miniature chemoresistive gas sensors with minimal power consumption and high sensitivity . It is also considered a potential material for sustainable development applications, particularly with regard to uses in Li-ion batteries and perovskite solar cells . The solvothermal synthesis of SnO2 porous spheres was optimized by varying the reactants, solvents, additives, reaction temperature, and reaction time .
Biochemical Analysis
Biochemical Properties
Tin(IV) oxide is usually regarded as an oxygen-deficient n-type semiconductor . There is limited information available on the specific biochemical reactions involving this compound. It is known to react with acids to produce stannic salts, such as tin (IV) chloride with hydrochloric acid . It also reacts with strong bases to make stannites
Cellular Effects
It is known that this compound is used in various applications such as transparent electrodes , displays and photoelectron parts of heterostructure solar cells , and as a catalyst for oxidation of organic compounds
Molecular Mechanism
This compound crystallizes with the rutile structure . In this structure, tin atoms are located in the center and surrounded by six oxygen atoms placed in the corners of an almost regular octahedron . The atoms of oxygen are surrounded by three tin atoms that form an equilateral triangle
Temporal Effects in Laboratory Settings
It is known that the synthesis method and its parameters have a significant effect on the properties of the obtained SnO2 powders
Metabolic Pathways
It is known that this compound reacts with acids and bases , suggesting that it may interact with enzymes or cofactors in certain metabolic pathways
Transport and Distribution
It is known that this compound is insoluble in water but is amphoteric, dissolving in base and acid . This suggests that it may interact with certain transporters or binding proteins.
Properties
IUPAC Name |
dioxotin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2O.Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLBLPGZBRYERU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Sn]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SnO2, O2Sn | |
| Record name | TIN(IV) OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25077 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TIN(IV) OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0954 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | tin(IV) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tin(IV)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316016 | |
| Record name | Cassiterite (SnO2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tin(iv) oxide appears as white or off-white crystalline solid or powder. mp: 1127 °C, Sublimes: 1800-1900 °C, density: 6.95 g/cm3 Insoluble in water. Soluble in concentrated sulfuric acid, hydrochloric acid. Occurs in nature as the mineral cassiterite. Used as a catalyst, in putty, as a polishing powder for steel and glass, in ceramic glazes and colors. "Flowers of tin" refers to the material collected as the result of condensation after sublimation., Dry Powder; Other Solid, White or slightly gray solid; [Merck Index] Pale cream to gray odorless powder; [Alfa Aesar MSDS], WHITE OR SLIGHTLY GREY POWDER., White or slightly gray powder. | |
| Record name | TIN(IV) OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25077 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tin oxide (SnO2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tin(IV) oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19087 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TIN(IV) OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0954 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Tin(IV) oxide (as Sn) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0616.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
Decomposes (NIOSH, 2023), Decomposes | |
| Record name | TIN(IV) OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25077 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tin(IV) oxide (as Sn) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0616.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble (NIOSH, 2023), Insol in water, Insol in alcohol, or cold acids; slowly sol in hot concentrated potassium or sodium hydroxide soln, Sol in concentrated sulfuric acid, hydrochloric acid, Solubility in water: none, Insoluble | |
| Record name | TIN(IV) OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25077 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TIN OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5064 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TIN(IV) OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0954 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Tin(IV) oxide (as Sn) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0616.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
6.95 (NIOSH, 2023) - Denser than water; will sink, 6.95 g/cu cm, 6.95 g/cm³, 6.95 | |
| Record name | TIN(IV) OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25077 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TIN OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5064 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TIN(IV) OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0954 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Tin(IV) oxide (as Sn) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0616.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |
| Record name | TIN(IV) OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25077 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tin(IV) oxide (as Sn) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0616.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
White, tetrahedral crystals, White or slightly gray powder. | |
CAS No. |
18282-10-5, 1317-45-9 | |
| Record name | TIN(IV) OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25077 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tin oxide (SnO2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18282-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cassiterite (SnO2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1317-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cassiterite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tin oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018282105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tin oxide (SnO2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cassiterite (SnO2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tin dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.311 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIN OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5064 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TIN(IV) OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0954 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Tin oxide (SnO2) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/XQ3D0900.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
2966 °F (Decomposes) (NIOSH, 2023), 1630 °C, 2966 °F (Decomposes) | |
| Record name | TIN(IV) OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25077 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TIN OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5064 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TIN(IV) OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0954 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Tin(IV) oxide (as Sn) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0616.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Q1: How does the pretreatment temperature of tin(IV) oxide affect its interaction with propene?
A2: Pretreatment temperature significantly influences the surface chemistry of this compound and its interaction with propene. At ambient temperatures, this compound–silica chemisorbs propene, forming a surface acetate species. [] This reactivity is attributed to the presence of acidic hydroxyl groups on the oxide surface. At higher pretreatment temperatures (716 K), only this compound–silica retains significant Brønsted acidity and thus remains active in converting propene to surface acetate. [] This highlights the importance of surface hydroxyl groups and Brønsted acidity in the catalytic activity of this compound.
Q2: Can this compound catalyze the oxidation of organic molecules?
A3: Yes, the surface of this compound exhibits strong oxidizing properties towards small organic molecules. For instance, methanol initially forms methoxy groups upon adsorption, which are further oxidized to surface formate at temperatures above 320 K. [] Similarly, acetone and acetaldehyde are primarily adsorbed as acetates, likely through an enol intermediate. [] These findings emphasize the potential of this compound in catalytic oxidation reactions.
Q3: What is the molecular formula and weight of this compound?
A3: this compound, also known as stannic oxide, has the molecular formula SnO2. Its molecular weight is 150.71 g/mol.
Q4: What spectroscopic techniques are useful for characterizing this compound and its interactions with other molecules?
A5: Infrared (IR) spectroscopy has proven highly valuable in characterizing this compound surfaces and investigating the adsorption of various molecules. [, , , , , , , , , , , , , ] It allows researchers to identify the vibrational modes of surface species, providing insights into the nature of the adsorbed molecules and their interaction with the oxide surface. For instance, IR studies have revealed the formation of surface carbonates, bicarbonates, acetates, and formates upon adsorption of different gases and organic molecules. [, , , , ]
Q5: How does the incorporation of transition metal cations into this compound affect its properties?
A6: Incorporating transition metal cations, like Cr3+, Mn2+, Fe3+, Co2+, Ni2+, and Cu2+, through ion exchange significantly alters the surface properties and catalytic activity of this compound. [, , , ] These cations introduce new adsorption sites and influence the adsorption strength of molecules like carbon monoxide and nitric oxide. [, ] Additionally, they can impact the selectivity of catalytic reactions, such as the CO-NO reaction, where certain cations promote the formation of specific products like N2O. []
Q6: Can this compound be used in thin film applications?
A8: Yes, this compound is a promising material for thin film applications. It can be deposited using techniques like electron-beam vacuum evaporation [, ] and metal-organic chemical vapor deposition (MOCVD). [, ] The properties of these thin films, such as electrical conductivity and optical transparency, can be tuned by controlling the deposition parameters and doping with elements like fluorine. [, , ]
Q7: Does this compound exhibit catalytic activity?
A9: Yes, this compound displays catalytic activity towards various reactions, particularly oxidation reactions. This activity is influenced by factors like surface area, the presence of promoters, and pretreatment conditions. [, , , ] For instance, copper-promoted this compound catalysts demonstrate enhanced activity for carbon monoxide oxidation compared to pure this compound. [] The catalytic activity stems from the ability of this compound to adsorb reactant molecules onto its surface, facilitating their interaction and subsequent reaction.
Q8: How does the addition of promoters affect the catalytic performance of this compound?
A10: Adding promoters, such as copper or chromium, can significantly enhance the catalytic performance of this compound. [, , , ] The promoter's role is multifaceted, involving the modification of surface acidity, redox properties, and the formation of new active sites. For example, copper(II) in copper-promoted this compound catalysts facilitates the formation of oxygen vacancies and chemisorbed oxygen species, which are crucial for oxidation reactions. []
Q9: Can this compound be synthesized in the form of nanoparticles?
A12: Yes, this compound can be synthesized as nanoparticles, offering unique properties and applications compared to their bulk counterpart. [, , ] These nanoparticles can be dispersed in various solvents like water, N-Methyl-2-Pyrrolidone (NMP), and dimethylformamide (DMF) using ultrasonication. [] Their stability in these dispersions depends on the solvent and sonication time, with water demonstrating the highest stability after 1 hour of sonication. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1H-Pyrrolo[3,2-b]pyridin-5-ol](/img/structure/B96127.png)
